molecular formula C19H22N2O5 B11555704 2-(3-methylphenoxy)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-(3-methylphenoxy)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11555704
M. Wt: 358.4 g/mol
InChI Key: KHQNOZPBKVDKLM-RGVLZGJSSA-N
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Description

2-(3-methylphenoxy)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, a trimethoxyphenyl group, and an acetohydrazide moiety. Its molecular formula is C18H20N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 3-methylphenoxyacetohydrazide. The final step involves the condensation of 3-methylphenoxyacetohydrazide with 2,3,4-trimethoxybenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The phenoxy and trimethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-(3-methylphenoxy)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trimethoxyphenyl group may play a role in enhancing the compound’s binding affinity to its targets, while the hydrazide moiety could be involved in redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 4-(((3-methylphenoxy)acetyl)amino)benzoate
  • Isooctyl (4-chloro-2-methylphenoxy)acetate
  • 2-((3-methylphenoxy)methyl)oxirane

Uniqueness

2-(3-methylphenoxy)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and trimethoxyphenyl groups enhances its versatility in chemical reactions and potential biological activities .

Properties

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H22N2O5/c1-13-6-5-7-15(10-13)26-12-17(22)21-20-11-14-8-9-16(23-2)19(25-4)18(14)24-3/h5-11H,12H2,1-4H3,(H,21,22)/b20-11+

InChI Key

KHQNOZPBKVDKLM-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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